![molecular formula C12H10BrNO3S2 B13888864 4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide](/img/structure/B13888864.png)
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide typically involves the introduction of a bromomethyl group to the benzoyl moiety, followed by the attachment of the thiophene-2-sulfonamide group. Common synthetic routes include:
Analyse Chemischer Reaktionen
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Wissenschaftliche Forschungsanwendungen
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is utilized in the synthesis of organic semiconductors and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a precursor for the synthesis of various thiophene-based compounds used as corrosion inhibitors and metal complexing agents
Wirkmechanismus
The mechanism of action of 4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The sulfonamide group can interact with various biological targets, modulating their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H10BrNO3S2 |
|---|---|
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
4-[3-(bromomethyl)benzoyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H10BrNO3S2/c13-6-8-2-1-3-9(4-8)12(15)10-5-11(18-7-10)19(14,16)17/h1-5,7H,6H2,(H2,14,16,17) |
InChI-Schlüssel |
SSKYKQQLOBFTEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


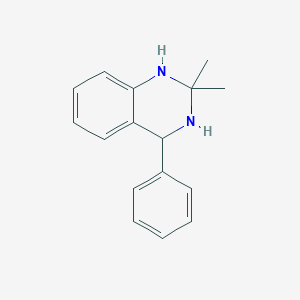
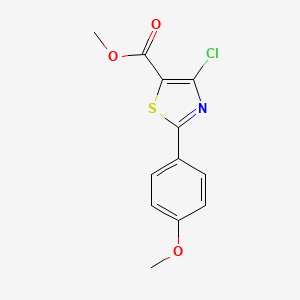

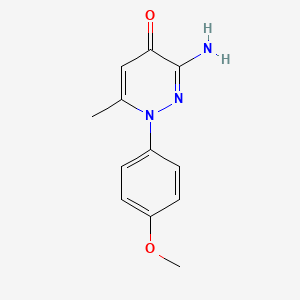

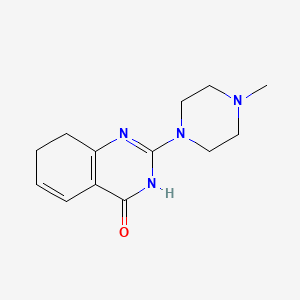
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)
![Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B13888807.png)
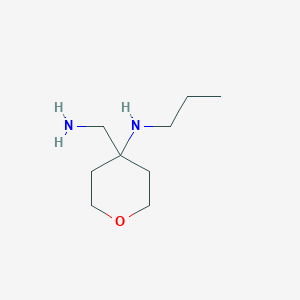
![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)
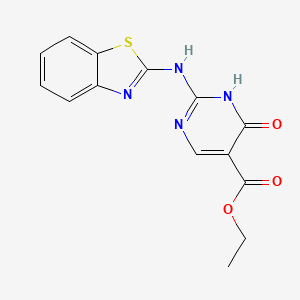
![1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)
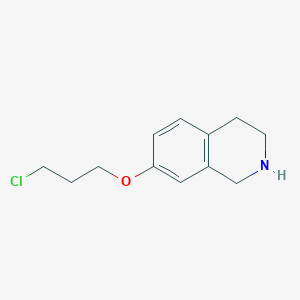
![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)
